Cas no 10088-99-0 (Benzo[g]quinoline-2-carboxylicacid, 7-butyl-5,10-dihydro-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-)
![Benzo[g]quinoline-2-carboxylicacid, 7-butyl-5,10-dihydro-3,4,9-trihydroxy-8-methoxy-5,10-dioxo- structure](https://pt.kuujia.com/scimg/cas/10088-99-0x500.png)
10088-99-0 structure
Nome do Produto:Benzo[g]quinoline-2-carboxylicacid, 7-butyl-5,10-dihydro-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-
Benzo[g]quinoline-2-carboxylicacid, 7-butyl-5,10-dihydro-3,4,9-trihydroxy-8-methoxy-5,10-dioxo- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzo[g]quinoline-2-carboxylicacid, 7-butyl-5,10-dihydro-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-
- 7-butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1H-benzo[g]quinoline-2-carboxylic acid
- 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydro-benzo[g]chinolin-2-carbonsaeure
- 7-butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydro-benzo[g]quinoline-2-carboxylic acid
- AG-D-06725
- CTK0I3407
- Phomazarin(6CI)
- Phomazarine (7CI)
- 10088-99-0
- 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid
- DTXSID30715857
- 7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid
-
- Inchi: InChI=1S/C19H17NO8/c1-3-4-5-7-6-8-9(16(24)18(7)28-2)14(22)11-10(13(8)21)15(23)17(25)12(20-11)19(26)27/h6,24-25H,3-5H2,1-2H3,(H,20,23)(H,26,27)
- Chave InChI: CUHZLAUIDJFSII-UHFFFAOYSA-N
- SMILES: C(C1=CC2C(=O)C3=C(C(=O)C=2C(O)=C1OC)N=C(C(O)=O)C(O)=C3O)CCC
Propriedades Computadas
- Massa Exacta: 387.09541650g/mol
- Massa monoisotópica: 387.09541650g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 9
- Contagem de Átomos Pesados: 28
- Contagem de Ligações Rotativas: 5
- Complexidade: 811
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 150Ų
- XLogP3: 3.7
Propriedades Experimentais
- PSA: 153.99000
- LogP: 1.61090
Benzo[g]quinoline-2-carboxylicacid, 7-butyl-5,10-dihydro-3,4,9-trihydroxy-8-methoxy-5,10-dioxo- Literatura Relacionada
-
2. Book reviews
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
10088-99-0 (Benzo[g]quinoline-2-carboxylicacid, 7-butyl-5,10-dihydro-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-) Produtos relacionados
- 1593933-84-6(Cyclohexanamine, 1-[(2,6-difluorophenyl)methyl]-)
- 1261843-23-5(2-Chloro-6-fluoropyridine-4-sulfonyl chloride)
- 1806903-60-5(Methyl 2-chloro-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetate)
- 62826-35-1(2-(2-phenylphenyl)methyloxirane)
- 1287218-11-4(2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline)
- 2229565-21-1(3-2-(1H-pyrazol-1-yl)ethylpentanedioic acid)
- 300397-67-5(1,3-Di-tert-butyl-5-nitro-5-phenyl-1,3-diazinane)
- 86981-08-0((E)-3-(3-Nitro-2-hydroxyphenyl)acrylic acid)
- 2034500-29-1(3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)-1-[(oxolan-2-yl)methyl]urea)
- 433329-57-8(2-{1-(2-bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}benzoic acid)
Fornecedores recomendados
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

江苏科伦多食品配料有限公司
Membro Ouro
CN Fornecedor
Reagente

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
atkchemica
Membro Ouro
CN Fornecedor
Reagente

Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
